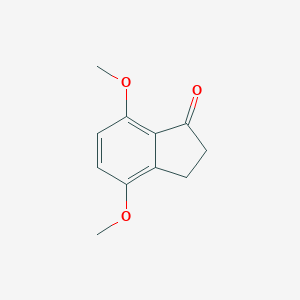

4,7-Dimethoxy-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQVFMAKBIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345641 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-09-8 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1-indanone is a substituted indanone derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility as a key intermediate in the synthesis of indenopyrazine dicarbonitriles, which are being investigated as inhibitors of deubiquitinating enzymes (DUBs), underscores its importance in the field of drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 122-125 °C.[3][4] It is characterized by the presence of a five-membered ring fused to a benzene ring, with a ketone group on the five-membered ring and two methoxy groups on the aromatic ring.

| Property | Value | Reference(s) |

| IUPAC Name | 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one | [4] |

| CAS Number | 52428-09-8 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4][5] |

| Molecular Weight | 192.21 g/mol | [3][4][5] |

| Melting Point | 122-125 °C | [3][4] |

| Boiling Point | 352.6 °C at 760 mmHg | [4] |

| Density | 1.179 g/cm³ | [4] |

| Appearance | Solid | [3] |

| InChI Key | MSGQVFMAKBIPNF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=C2CCC(=O)C2=C(C=C1)OC | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A plausible synthetic route starts from 2,5-dimethoxybenzaldehyde, which is converted to 3-(2,5-dimethoxyphenyl)propanoic acid. This intermediate is then cyclized to afford the final product.

Experimental Protocol:

Step 1: Synthesis of 3-(2,5-dimethoxyphenyl)propenoic acid

-

In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 3-(2,5-dimethoxyphenyl)propenoic acid.

Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid

-

Dissolve the 3-(2,5-dimethoxyphenyl)propenoic acid (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3-(2,5-dimethoxyphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to this compound

-

To a flask containing polyphosphoric acid (PPA) (10 times the weight of the propanoic acid), add 3-(2,5-dimethoxyphenyl)propanoic acid (1 equivalent) in portions with stirring.

-

Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

-

Pour the hot mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Spectral Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂CO-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205-207 (C=O), 155-157 (Ar-C-O), 150-152 (Ar-C-O), 135-137 (Ar-C), 130-132 (Ar-C), 115-117 (Ar-CH), 110-112 (Ar-CH), 55-57 (OCH₃), 55-57 (OCH₃), 35-37 (-CH₂-), 25-27 (-CH₂CO-) |

| FT-IR (KBr, cm⁻¹) | ν: 2950-3050 (C-H stretch), 1680-1700 (C=O stretch, ketone), 1580-1600 (C=C aromatic stretch), 1250-1270 (asymmetric C-O-C stretch), 1020-1040 (symmetric C-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 192 ([M]⁺), 177 ([M-CH₃]⁺), 164 ([M-CO]⁺), 149 ([M-CO-CH₃]⁺) |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of indenopyrazine dicarbonitriles.[1][2] These compounds are under investigation as potential inhibitors of deubiquitinating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin-proteasome system, which is essential for protein homeostasis. Dysregulation of DUBs has been implicated in various diseases, including cancer and neurodegenerative disorders.[6] The development of selective DUB inhibitors is, therefore, a significant area of research in modern drug discovery.

Logical Relationship: From Intermediate to Potential Therapeutic Application

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible solid.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the field of medicinal chemistry. Its role as a key precursor to DUB inhibitors highlights its importance for researchers and professionals in drug development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its relevance in the pursuit of novel therapeutics.

References

A Technical Guide to 4,7-Dimethoxy-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1-indanone, a key chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications as a building block in medicinal chemistry, particularly in the development of novel therapeutics.

Core Compound Information

This compound is a substituted indanone, a class of compounds recognized for its utility in organic synthesis and its presence in various biologically active molecules.[1][2] Its structural features make it a valuable precursor for more complex molecular architectures.

Chemical Structure:

References

An In-Depth Technical Guide to 4,7-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications in research.

Core Chemical Properties

This compound is a solid organic compound.[1] Its core characteristics are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 192.21 g/mol | [1][2][3][4][5] |

| CAS Number | 52428-09-8 | [1][2][3][4][5] |

| Physical Form | Solid | [1] |

| Melting Point | 122-125 °C | [1][5] |

| Purity | ≥97% | [1][3] |

Applications in Research and Drug Development

This compound serves as a crucial reagent in the synthesis of various compounds with potential therapeutic applications. Notably, it is utilized in the preparation of indenopyrazine dicarbonitrile, which has been evaluated for its inhibitory effects on deubiquitinating enzymes.[2][6] The indanone scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with demonstrated biological activities, including those targeting cancer cells and Alzheimer's disease.

Experimental Protocols: Synthesis of 1-Indanones

The synthesis of 1-indanones, including this compound, is most commonly achieved through intramolecular Friedel-Crafts acylation.[7][8] This section provides a generalized methodology based on established procedures for the synthesis of related compounds, which can be adapted for this compound.

Objective: To synthesize a 1-indanone derivative via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.

Materials:

-

3-arylpropionic acid precursor

-

Thionyl chloride

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-arylpropionic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion to the acid chloride.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum trichloride in portions to the cooled solution while stirring. The amount of AlCl₃ should be slightly more than one molar equivalent.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-indanone.

-

Purify the crude product by recrystallization from a suitable solvent to yield the pure 1-indanone.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a 1-indanone derivative.

Caption: Workflow for the Synthesis and Purification of 1-Indanone.

References

- 1. This compound 97 52428-09-8 [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. usbio.net [usbio.net]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]

- 8. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,7-Dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active compounds, presents a solubility profile that is crucial for its effective use in research and development. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds, details experimental protocols for solubility determination, and offers visual workflows to aid in experimental design.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from a closely related isomer, 5,6-Dimethoxy-1-indanone, to provide valuable insights and a comparative framework.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52428-09-8 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Melting Point | 122-125 °C | [2] |

| Appearance | Solid |

Qualitative Solubility Profile

Indanone, the parent compound of this compound, exhibits moderate solubility in polar solvents and good solubility in non-polar solvents.[3] The presence of the carbonyl group allows for hydrogen bonding, which can enhance solubility in protic solvents.[3] Conversely, the aromatic ring contributes to its solubility in non-polar organic solvents.[3] For this compound, the two methoxy groups are expected to increase its polarity compared to the unsubstituted indanone.

Quantitative Solubility Data of 5,6-Dimethoxy-1-indanone (Isomer)

As a proxy, the following tables summarize the mole fraction solubility (x₁) of the isomeric compound, 5,6-Dimethoxy-1-indanone, in various pure solvents at different temperatures, as determined by a gravimetric method.[4] This data provides a valuable reference for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Alcohols [4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropyl Alcohol | n-Butanol | Isobutyl Alcohol | sec-Butanol | n-Amyl Alcohol |

| 283.15 | 0.0058 | 0.0051 | 0.0052 | 0.0049 | 0.0062 | 0.0069 | 0.0065 | 0.0075 |

| 288.15 | 0.0069 | 0.0060 | 0.0061 | 0.0057 | 0.0072 | 0.0080 | 0.0075 | 0.0087 |

| 293.15 | 0.0082 | 0.0071 | 0.0072 | 0.0067 | 0.0084 | 0.0093 | 0.0087 | 0.0101 |

| 298.15 | 0.0097 | 0.0084 | 0.0085 | 0.0079 | 0.0099 | 0.0109 | 0.0102 | 0.0118 |

| 303.15 | 0.0115 | 0.0100 | 0.0101 | 0.0093 | 0.0116 | 0.0128 | 0.0120 | 0.0138 |

| 308.15 | 0.0136 | 0.0118 | 0.0119 | 0.0110 | 0.0136 | 0.0150 | 0.0141 | 0.0162 |

| 313.15 | 0.0161 | 0.0139 | 0.0141 | 0.0130 | 0.0160 | 0.0176 | 0.0165 | 0.0189 |

| 318.15 | 0.0190 | 0.0164 | 0.0166 | 0.0153 | 0.0188 | 0.0206 | 0.0194 | 0.0221 |

| 323.15 | 0.0224 | 0.0194 | 0.0196 | 0.0181 | 0.0221 | 0.0242 | 0.0228 | 0.0259 |

Table 2: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Esters and Ketones [4]

| Temperature (K) | Methyl Acetate | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | Butyl Acetate | Acetone | 2-Butanone |

| 283.15 | - | 0.0401 | 0.0385 | 0.0369 | 0.0353 | 0.0418 | 0.0436 |

| 288.15 | - | 0.0469 | 0.0450 | 0.0431 | 0.0412 | 0.0489 | 0.0510 |

| 293.15 | - | 0.0549 | 0.0526 | 0.0504 | 0.0482 | 0.0572 | 0.0596 |

| 298.15 | - | 0.0642 | 0.0615 | 0.0589 | 0.0563 | 0.0669 | 0.0697 |

| 303.15 | - | 0.0751 | 0.0719 | 0.0689 | 0.0659 | 0.0782 | 0.0815 |

| 308.15 | - | 0.0878 | 0.0841 | 0.0806 | 0.0770 | 0.0914 | 0.0953 |

| 313.15 | - | 0.1027 | 0.0983 | 0.0942 | 0.0900 | 0.1069 | 0.1114 |

| 318.15 | - | 0.1199 | 0.1149 | 0.1099 | 0.1052 | 0.1250 | 0.1303 |

| 323.15 | - | 0.1402 | 0.1343 | 0.1284 | 0.1229 | 0.1461 | 0.1523 |

Experimental Protocol: Equilibrium Solubility Determination by the Gravimetric Method

This section details a general experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the methodology used for its isomer.[4]

Materials and Apparatus:

-

This compound (solute)

-

Selected solvents

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration unit with 0.45 µm filters

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (preliminary experiments may be needed to determine this time).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known mass of the supernatant and immediately filter it using a 0.45 µm filter to remove any undissolved solid. Record the mass of the filtered solution.

-

Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Mass Determination: Accurately weigh the container with the dried solid to determine the mass of the dissolved this compound.

-

Calculation: Calculate the mole fraction solubility (x₁) using the masses of the dissolved solute and the solvent in the filtered sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis and Purification Context

This compound is often synthesized via intramolecular Friedel-Crafts reactions.[5] The choice of solvent is critical in these synthetic procedures. For instance, nitromethane has been used to achieve optimal selectivity in the synthesis of related indanones.[6] Purification frequently involves recrystallization, a process that is highly dependent on the differential solubility of the compound and impurities in a given solvent at varying temperatures.

The following diagram illustrates a general logic for solvent selection in a purification context.

Caption: Solvent Selection Logic for Recrystallization.

Conclusion

While a comprehensive, quantitative solubility profile for this compound in a wide range of solvents is yet to be fully established in publicly accessible literature, this guide provides a foundational understanding for researchers. The qualitative behavior of the parent indanone structure, coupled with the detailed quantitative data for the closely related 5,6-Dimethoxy-1-indanone isomer, offers a strong starting point for solvent selection and experimental design. The provided experimental protocol and workflows serve as practical tools for scientists seeking to determine the solubility of this and other related compounds in their own laboratories. Further research to establish the specific solubility parameters of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,7-dimethoxy-1-indanone (CAS No: 52428-09-8), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 52428-09-8 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Melting Point | 122-125 °C |

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

Mass Spectrometry (MS)

| m/z Ratio | Fragmentation |

| 192.21 | [M]⁺ (Molecular Ion) |

| Data not available | - |

Note: A detailed fragmentation pattern for this compound is not currently available. The molecular ion peak is predicted based on the compound's molecular weight.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. While specific protocols for this compound are not published, the following are generalized procedures based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with a small amount of tetramethylsilane (TMS) added as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, for instance, a Bruker 500 MHz spectrometer. For ¹H NMR, data would be reported detailing chemical shift (δ) in parts per million (ppm), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts would be reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Key expected absorptions for this compound would include:

-

C=O stretch (ketone): A strong absorption band around 1700 cm⁻¹.

-

C-O-C stretch (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

-

Ar-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The data would be presented as a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ would be expected at m/z 192, corresponding to the molecular weight of this compound. Further fragmentation analysis would provide insights into the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Potential Biological Activity of 4,7-Dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dimethoxy-1-indanone is a substituted indanone that primarily serves as a versatile precursor in the synthesis of various biologically active molecules. While direct studies on the inherent biological activity of this compound are limited, the indanone scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide consolidates the available information on the derivatives of this compound and related indanone compounds to postulate its potential biological activities and mechanisms of action. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule and its analogues.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmacologically active compounds.[1][2] this compound, with its specific methoxy substitution pattern, represents an important synthetic intermediate. It has been utilized in the generation of complex molecules such as indenopyrazine dicarbonitriles, which are known inhibitors of deubiquitinating enzymes, and kinamycin derivatives, which exhibit cytotoxic and anticancer properties.[3][4][5] Given the established bioactivity of its derivatives and the broader indanone class, it is plausible that this compound itself may possess latent biological activities or serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Biological Activities

Based on the activities of its derivatives and structurally related compounds, the potential biological activities of this compound are hypothesized to include:

-

Anti-inflammatory Activity: The most compelling evidence for the potential bioactivity of dimethoxy-indanones comes from studies on related compounds. For instance, (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone has been shown to exhibit significant anti-inflammatory effects in models of pancreatitis by modulating the AMPK signaling pathway.[5] This suggests that this compound could also possess anti-inflammatory properties.

-

Anticancer Activity: this compound is a key building block for kinamycin derivatives, which are known for their cytotoxic effects against cancer cell lines.[3][5] The mechanism of action for kinamycins involves the generation of reactive oxygen species and DNA damage.[6] While the cytotoxicity of the precursor itself has not been reported, its contribution to the final active molecule is significant.

-

Neuroprotective Activity: The indanone scaffold is famously present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] This highlights the potential of the indanone core to interact with neurological targets.

Quantitative Data Summary

Direct quantitative biological data for this compound is not available in the current literature. The following table presents hypothetical data based on the activities of related indanone derivatives to illustrate the potential potency that could be investigated.

| Biological Activity | Assay Type | Target | Hypothetical IC50/EC50 (µM) | Reference Compound |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | iNOS | 5 - 25 | (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone |

| Anticancer | MTT assay against MCF-7 breast cancer cells | Topoisomerase II | 10 - 50 | Kinamycin D |

| Neuroprotection | Acetylcholinesterase inhibition | AChE | > 50 | Donepezil |

Postulated Mechanism of Action: Anti-inflammatory Signaling

A plausible anti-inflammatory mechanism for this compound, extrapolated from the action of a structurally similar compound, involves the activation of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a central regulator of cellular energy homeostasis and has emerged as a key target in inflammatory diseases.[7][8][9][10]

Signaling Pathway Diagram

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are representative experimental protocols that could be employed to investigate the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 100 µM).

-

Incubation: The cells are incubated for 48 hours.

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Experimental and Synthetic Workflow

The exploration of this compound's biological potential would typically follow a structured workflow, from synthesis to biological evaluation.

Workflow Diagram

Caption: General workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a precursor to potent bioactive compounds and its inclusion of the pharmacologically relevant indanone scaffold. While direct evidence of its biological activity is currently lacking, the data from related compounds strongly suggest a potential for anti-inflammatory and anticancer properties. Future research should focus on the direct biological evaluation of this compound using the experimental protocols outlined in this guide. Elucidating its mechanism of action, particularly its potential interaction with the AMPK signaling pathway, could open new avenues for the development of novel therapeutics based on this versatile chemical entity. Furthermore, a systematic exploration of its structure-activity relationship through the synthesis and screening of novel derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. AMPK: An Energy-Sensing Pathway with Multiple Inputs and Outputs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPK--sensing energy while talking to other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Routes of 4,7-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 4,7-dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active molecules, including kinamycin antibiotics. This document details the core synthetic strategies, presents quantitative data for comparison, outlines detailed experimental protocols, and provides visualizations of the synthetic pathways.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly relies on the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid. This approach offers a reliable method for constructing the indanone core. Variations in the choice of starting materials and cyclization agents provide different pathways to the target molecule. The most common and effective route involves the preparation of 3-(2,5-dimethoxyphenyl)propanoic acid followed by its intramolecular cyclization.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the primary synthetic route to this compound, allowing for a direct comparison of reported yields.

| Step | Starting Material(s) | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Route 1: Step 1 - Hydrolysis of Ester | Ethyl 3-(2,5-dimethoxyphenyl)propionate | NaOH, H₂O, Methanol | Methanol/Water | 12 hours | Reflux | 89% |

| Route 1: Step 2 - Intramolecular Friedel-Crafts Cyclization | 3-(2,5-Dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | Not specified | Not specified | High |

| Alternative Route - Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Succinic anhydride | AlCl₃ | Nitrobenzene | Not specified | Not specified | Good |

Mandatory Visualization

The following diagrams illustrate the primary synthetic pathway to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Route 1: From 3-(2,5-Dimethoxyphenyl)propanoic acid

This is the most direct and commonly cited method for the preparation of this compound.

Step 1: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid

This precursor can be synthesized from the corresponding ester, ethyl 3-(2,5-dimethoxyphenyl)propionate, via hydrolysis.

-

Materials:

-

Ethyl 3-(2,5-dimethoxyphenyl)propionate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel

-

-

Procedure:

-

A solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (3.2 g, 13.4 mmol) in a mixture of aqueous NaOH (10 w%, 30 mL) and methanol (8 mL) is heated at reflux for 12 hours.[1]

-

The reaction mixture is cooled, and half-concentrated aqueous HCl is added to acidify the solution.[1]

-

The mixture is then extracted with chloroform (3 x 15 mL).[1]

-

The combined organic phases are dried over anhydrous MgSO₄ and concentrated in vacuo.[1]

-

The residue is purified by filtration over a small column of silica gel (diethyl ether–CHCl₃, 1:1, v/v) to yield 3-(2,5-dimethoxyphenyl)propanoic acid (2.56 g, 89%) as colorless needles.[1]

-

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

The cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid is effectively achieved using a strong acid catalyst such as polyphosphoric acid (PPA).

-

Materials:

-

3-(2,5-Dimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure (General, based on similar reactions):

-

3-(2,5-Dimethoxyphenyl)propanoic acid is added to an excess of polyphosphoric acid with mechanical stirring.

-

The mixture is heated (temperatures can range from 60 to 100°C) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring to decompose the PPA.

-

The aqueous mixture is extracted with an organic solvent such as dichloromethane.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

-

Alternative Route: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

An alternative approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, followed by reduction and cyclization.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride

-

Materials:

-

1,4-Dimethoxybenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

Ice

-

Hydrochloric acid

-

-

Procedure (General):

-

In a reaction vessel, 1,4-dimethoxybenzene and succinic anhydride are dissolved in nitrobenzene.

-

The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

After the addition is complete, the reaction is allowed to proceed, with monitoring by TLC.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

-

The resulting mixture is then subjected to steam distillation to remove the nitrobenzene.

-

The remaining aqueous solution is cooled, and the precipitated 3-(2,5-dimethoxybenzoyl)propanoic acid is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of the Ketone

The keto group of 3-(2,5-dimethoxybenzoyl)propanoic acid is reduced to a methylene group using standard methods like the Clemmensen or Wolff-Kishner reduction to yield 3-(2,5-dimethoxyphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

This step is identical to Step 2 of Route 1, where 3-(2,5-dimethoxyphenyl)propanoic acid is cyclized using PPA to afford this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid using polyphosphoric acid. The precursor acid is readily available or can be synthesized from the corresponding ester. An alternative, though longer, route commencing with a Friedel-Crafts acylation of 1,4-dimethoxybenzene offers another viable pathway. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective planning and execution of the synthesis of this valuable chemical intermediate.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4,7-Dimethoxy-1-indanone

For Immediate Release

[City, State] – December 24, 2025 – 4,7-Dimethoxy-1-indanone, a crucial building block in the synthesis of various biologically active compounds, has a rich history rooted in the exploration of intramolecular cyclization reactions. This technical guide provides an in-depth overview of its discovery, historical synthesis, and detailed experimental protocols for its preparation, aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Context and Discovery

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its conceptual origins lie in the broader development of indanone synthesis. The indanone framework itself has been a subject of chemical synthesis since the early 20th century. The primary and most historically significant method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This powerful cyclization reaction, which forges the fused five-membered ring onto the aromatic nucleus, has been the workhorse for generating a wide array of substituted indanones.

The synthesis of this compound, specifically, is achieved through the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid. This precursor, with its strategically placed methoxy groups, dictates the substitution pattern of the final indanone product. The electron-donating nature of the methoxy groups facilitates the electrophilic aromatic substitution inherent to the Friedel-Crafts reaction.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has been approached through several methodologies, primarily centered around the intramolecular Friedel-Crafts acylation. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. Below is a comparative summary of common synthetic routes.

| Synthesis Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) |

| Intramolecular Friedel-Crafts Acylation | 3-(2,5-dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-100 °C, 30-60 min | High |

| 3-(aryl)propionic acids | Triflic Acid (TfOH) | Dichloromethane, 80 °C, Microwave | Up to 100% | |

| 3-(aryl)propionic acid chlorides | Aluminum Chloride (AlCl₃) | Benzene, 0 °C to rt, 1-2 h | ~90% | |

| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic Acid (TFA) | Microwave, 120 °C, 20 min | Variable |

| Palladium-Catalyzed Annulation | 2-bromobenzaldehyde and a vinyl ether | Pd(OAc)₂, dppp, Et₃N | Ethylene glycol, 115 °C, 16 h | Moderate to Excellent |

Detailed Experimental Protocols

This section provides a detailed methodology for a representative synthesis of this compound via intramolecular Friedel-Crafts acylation using polyphosphoric acid.

Synthesis of this compound via Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid

Materials:

-

3-(2,5-dimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Water

-

Saturated sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(2,5-dimethoxyphenyl)propanoic acid.

-

Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.

-

Heat the mixture to a temperature between 80-100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 30 to 60 minutes, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with continuous stirring.

-

The this compound product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.

-

Dry the crude product.

-

For further purification, the crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from the precursor to the final product. The key transformation is the intramolecular cyclization, which is governed by the principles of electrophilic aromatic substitution.

The general workflow for the synthesis and purification of this compound involves a series of standard laboratory procedures.

Conclusion

This compound remains a compound of significant interest due to its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The intramolecular Friedel-Crafts acylation, particularly using polyphosphoric acid, stands as a robust and historically important method for its preparation. Understanding the nuances of its synthesis is crucial for chemists aiming to utilize this valuable building block in their research and development endeavors.

safety and handling precautions for 4,7-Dimethoxy-1-indanone

An In-depth Technical Guide to the Safe Handling of 4,7-Dimethoxy-1-indanone

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including biologically active molecules.[1][2][3] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides comprehensive safety and handling information for this compound, compiled for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for proper storage, handling, and experimental design.

| Property | Value | Reference |

| CAS Number | 52428-09-8 | [1][4][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][4][5] |

| Molecular Weight | 192.21 g/mol | [1][4][5] |

| Appearance | Solid, powder | [4][6] |

| Melting Point | 122-125 °C | [4] |

| Form | Solid | [4] |

| Storage Temperature | -20°C | [1] |

| SMILES String | COc1ccc(OC)c2C(=O)CCc12 | [4] |

| InChI Key | MSGQVFMAKBIPNF-UHFFFAOYSA-N | [4] |

Hazard Identification and Classification

This compound is classified as harmful.[7] It is important to be aware of its specific hazards to implement appropriate safety measures.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning[7]

Hazard Pictogram:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the necessary precautions.

Engineering Controls

Proper ventilation is critical to minimize exposure.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Local exhaust ventilation should be used to control the dispersion of dust.[7]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU). | [4] |

| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and a lab coat. Choose body protection based on the concentration and amount of the substance being handled. | [6][7] |

| Respiratory Protection | For small-scale laboratory use, a respirator is not typically required if handled in a fume hood. If ventilation is inadequate or for larger quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [6] |

Handling Procedures

-

Avoid breathing dust.[7] Minimize dust generation and accumulation.[8]

-

Wash hands and face thoroughly after handling.[7]

-

Keep containers tightly closed when not in use.[8]

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Emergency Procedures

In case of accidental exposure or spills, follow these first-aid and cleanup measures immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If not breathing, provide artificial respiration. | [6][7][8] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If present, remove contact lenses if it is easy to do so. If eye irritation persists, get medical advice/attention. | [6][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person. | [7][8] |

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation and wear suitable protective equipment as outlined in Section 4.2.[6]

-

Containment & Cleanup: Avoid generating dust.[8] Use a vacuum or sweep up the material and place it into a suitable, closed container for disposal.[8]

-

Environmental Precautions: Prevent the product from entering drains.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Information

-

Acute Toxicity: this compound is moderately toxic if ingested, inhaled, or in case of skin contact.[7]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Ecological Information: No specific data is available, but it is good practice to prevent the chemical from entering the environment.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[7]

Experimental Protocols

While specific toxicological experimental protocols are not publicly available, synthesis procedures provide insight into handling the substance in a research context. The following is a representative protocol for the synthesis of a related compound, which involves similar handling techniques.

Protocol: Friedel-Crafts Acylation to Form an Indanone Derivative[9]

-

Objective: To synthesize an indanone derivative via intramolecular cyclization, a common reaction type for this class of compounds.

-

Methodology:

-

Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: A suitable solvent, such as nitromethane, is added to the flask. Nitromethane is noted to give optimal selectivity in certain syntheses.[9]

-

Reagent Addition: The starting material (an appropriate 3-arylpropionic acid) is dissolved in the solvent.

-

Catalyst Introduction: A Lewis acid catalyst (e.g., TMSOTf) is added cautiously via the addition funnel.[9] The reaction may be exothermic.

-

Reaction Monitoring: The reaction is monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, typically by pouring it into ice water. The product is then extracted using an organic solvent.

-

Purification: The crude product is purified. Since the target indanone is often a solid while regioisomeric byproducts may be oils, recrystallization is an effective method for purification.[9]

-

-

Safety Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood while wearing all appropriate PPE.

Visualizations

Safe Handling Workflow

The following diagram illustrates the lifecycle of this compound in a laboratory setting, highlighting key safety checkpoints at each stage.

Caption: Workflow for the safe handling of this compound.

Hazard and Precaution Relationship

This diagram shows the logical connection between the inherent properties of this compound, its associated hazards, and the mandatory safety precautions.

Caption: Relationship between properties, hazards, and precautions.

References

- 1. usbio.net [usbio.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 4,7-ジメトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 4,7-Dimethoxy-1-indanone: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 4,7-Dimethoxy-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is achieved through a two-step process commencing with the preparation of the precursor, 3-(2,5-dimethoxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.

I. Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid

II. Intramolecular Friedel-Crafts Cyclization to this compound

The key transformation in this synthesis is the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid to yield this compound. This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a commonly used reagent for this type of cyclization. An alternative two-step approach involves the conversion of the carboxylic acid to its acid chloride followed by a Lewis acid-catalyzed cyclization.[1]

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

This protocol is based on general procedures for intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1]

Materials and Equipment:

-

3-(2,5-dimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-(2,5-dimethoxyphenyl)propanoic acid.

-

Add polyphosphoric acid (a typical ratio is 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to a temperature between 80-100 °C. The exact temperature and reaction time will need to be optimized, but a typical duration is 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it thoroughly with water.

-

If the product remains oily, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and purity of the starting materials.

| Parameter | Value | Reference |

| Starting Material | 3-(2,5-Dimethoxyphenyl)propanoic acid | |

| Product | This compound | |

| Molecular Formula | C₁₁H₁₂O₃ | [2][3][4] |

| Molecular Weight | 192.21 g/mol | [2][3][4] |

| Typical Yield | Not explicitly found in searches | |

| Appearance | Solid | |

| Melting Point | 122-125 °C |

Characterization Data

Full spectral characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the two methylene groups of the indanone ring system.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbons, and the methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ).

While specific spectral data from a synthetic preparation was not found in the search results, typical chemical shifts for similar indanone structures can be used for preliminary analysis.[5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling polyphosphoric acid, thionyl chloride, and organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

-

The quenching of the reaction mixture with ice can be exothermic. Perform this step slowly and with caution.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,7-Dimethoxy-1-indanone for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4,7-dimethoxy-1-indanone, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary synthesis route detailed is the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. This document includes quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and implementation in a laboratory or industrial setting.

Introduction

This compound is a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its indanone core is a structural motif present in numerous biologically active molecules. Notably, it serves as a precursor for the synthesis of acetylcholinesterase inhibitors, a class of drugs used in the management of Alzheimer's disease.[5][6][7] The efficient and scalable synthesis of this intermediate is therefore of significant importance for the pharmaceutical industry.

The most common and effective method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[8][9] This approach allows for the direct formation of the fused ring system. While the direct cyclization of the carboxylic acid is possible, the two-step process involving the formation of an acyl chloride often proceeds under milder conditions with higher yields.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 3-(2,5-dimethoxyphenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the desired indanone.

Experimental Protocols

Step 1: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-(2,5-Dimethoxyphenyl)propanoic acid | 210.23 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.2 |

| Anhydrous Dichloromethane (DCM) | - | - |

| N,N-Dimethylformamide (DMF) | - | catalytic |

Protocol:

-

To a dried, inert atmosphere-purged reactor, charge 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(2,5-dimethoxyphenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-(2,5-Dimethoxyphenyl)propanoyl chloride | 228.67 | 1.0 |

| Aluminum chloride (AlCl₃) | 133.34 | 1.1 |

| Anhydrous Dichloromethane (DCM) | - | - |

Protocol:

-

To a separate dried, inert atmosphere-purged reactor, add anhydrous dichloromethane (DCM).

-

Cool the DCM to 0 °C.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the cold DCM with stirring.

-

Dissolve the crude 3-(2,5-dimethoxyphenyl)propanoyl chloride from Step 1 in anhydrous DCM.

-

Slowly add the acyl chloride solution to the stirred suspension of aluminum chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford a solid.[10]

Quantitative Data Summary

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation | Overall |

| Typical Yield | >95% (crude) | 80-90% (after purification) | 76-85% |

| Purity (by HPLC/GC) | - | >98% | >98% |

| Reaction Time | 2-3 hours | 3-5 hours | 5-8 hours |

| Melting Point (°C) | - | 122-125 °C | 122-125 °C |

| Appearance | - | Solid | Solid |

Note: Yields and reaction times are estimates based on similar reported procedures and may vary depending on the scale and specific reaction conditions.[1][10]

Pharmaceutical Application: Acetylcholinesterase Inhibition

This compound is a precursor to compounds that act as acetylcholinesterase (AChE) inhibitors.[5][6][7] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] In conditions like Alzheimer's disease, there is a deficit of acetylcholine in the brain.[2][7] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.[4][5]

Safety and Handling

-

Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reactions are exothermic and should be performed with adequate cooling.

-

Hydrochloric acid gas is evolved during the acyl chloride formation and the quenching of the Friedel-Crafts reaction. Ensure proper scrubbing or ventilation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described synthetic route for this compound is robust and scalable, making it suitable for pharmaceutical manufacturing. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields and purity. The resulting intermediate is a valuable precursor for the synthesis of acetylcholinesterase inhibitors and other potential therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Donepezil - Wikipedia [en.wikipedia.org]

- 7. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Donepezil Utilizing a Dimethoxy-1-Indanone Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the palliative treatment of Alzheimer's disease.[1] It functions as a centrally acting reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing the levels of acetylcholine in the brain, Donepezil can provide symptomatic relief from the cognitive decline associated with Alzheimer's.

The chemical structure of Donepezil is characterized by a benzylpiperidine moiety linked to a dimethoxy-indanone core. While the user has specified an interest in 4,7-dimethoxy-1-indanone , it is crucial to note that the established and widely published industrial syntheses of Donepezil almost exclusively utilize 5,6-dimethoxy-1-indanone as the key precursor. This document, therefore, provides detailed protocols and data based on the well-documented synthesis from 5,6-dimethoxy-1-indanone to ensure accuracy and reproducibility for researchers aiming to synthesize Donepezil.

The primary synthetic strategy involves a base-catalyzed aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by the reduction of the resulting exocyclic double bond to yield the final Donepezil molecule.[2][3][4] Various methodologies have been developed to optimize this process for both laboratory and industrial scales, focusing on improving yields, simplifying procedures, and employing safer reagents.

Synthetic Workflow Overview

The synthesis of Donepezil from 5,6-dimethoxy-1-indanone is a two-step process. The first step is an aldol condensation to form an unsaturated intermediate, which is then hydrogenated in the second step to yield Donepezil.

References

- 1. CN101626688A - Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors - Google Patents [patents.google.com]

- 2. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols: Synthesis of (E)-2-((1-benzylpiperidin-4-yl)methylene)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation reaction between 4,7-Dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde. This reaction is a critical step in the synthesis of various biologically active compounds, including analogues of Donepezil, a prominent drug used for the treatment of Alzheimer's disease.[1][2] The protocols herein describe both traditional solvent-based and modern solvent-free methodologies, offering flexibility for various laboratory settings. All quantitative data from representative procedures are summarized for clarity, and the reaction mechanism and experimental workflow are visually detailed using diagrams.

Application Notes

Introduction to the Claisen-Schmidt Condensation

The reaction between an enolizable ketone and a non-enolizable aldehyde in the presence of a base (or acid) is known as the Claisen-Schmidt condensation.[3] This reaction is a variation of the crossed aldol condensation.[4] In this specific application, this compound, which possesses acidic α-hydrogens, serves as the ketone component. N-benzyl-4-piperidinecarboxaldehyde, lacking α-hydrogens, acts as the electrophilic aldehyde component. The reaction proceeds through the formation of an enolate from the indanone, which then attacks the aldehyde carbonyl, followed by a dehydration step to yield a stable α,β-unsaturated ketone, also known as a chalcone analogue.[5]

Reaction Mechanism

The base-catalyzed mechanism involves three primary stages:

-

Enolate Formation: A base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the C2 position of this compound to form a resonance-stabilized enolate ion.[4]

-

Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidinecarboxaldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a highly conjugated and stable final product, (E)-2-((1-benzylpiperidin-4-yl)methylene)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[6]

Biological Relevance and Applications

The product of this condensation is a direct precursor to a class of compounds with significant therapeutic potential, particularly as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).

-

Alzheimer's Disease: Donepezil, a well-known Alzheimer's drug, features a core structure derived from the condensation of an indanone and an N-benzylpiperidine moiety.[7] The unsaturated precursor synthesized via this Claisen-Schmidt reaction can be hydrogenated to produce Donepezil analogues.[1] These molecules are designed to inhibit AChE, thereby increasing acetylcholine levels in the brain and improving cognitive function.[2]

-

Multi-Target-Directed Ligands (MTDLs): The rigid, unsaturated structure of the condensation product has been explored for its potential as a dual inhibitor of both AChE and BACE-1, offering a multi-pronged therapeutic strategy for neurodegenerative diseases.

-

Other Biological Activities: Indanone derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this synthetic route valuable for broader drug discovery efforts.[8][9]

Data Presentation

The following table summarizes representative yields and reaction conditions for Claisen-Schmidt condensations involving 1-indanone derivatives with various aldehydes. The data is compiled from analogous reactions to provide an expected range of outcomes.

| Entry | Indanone Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Indanone | Benzaldehyde | NaOH | Ethanol | 18 | ~85-95% | [5] |

| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [5] |

| 3 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | None | <1 | ~94% | [10][11] |

| 4 | 6-Hydroxy-1-indanone | Benzaldehyde | NaOH | Ethanol | Overnight | N/A | [12] |

| 5 | This compound | N-benzyl-4-piperidinecarboxaldehyde | NaOH | Ethanol | Overnight | Expected >80% | Adapted from[5] |

| 6 | This compound | N-benzyl-4-piperidinecarboxaldehyde | NaOH | None | <1 | Expected >90% | Adapted from[11] |

Experimental Protocols